N-(4-cyano-1-methylpiperidin-4-yl)-3-ethylheptanamide
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Description
“N-(4-cyano-1-methylpiperidin-4-yl)-3-ethylheptanamide” is a chemical compound . The IUPAC name for this compound is N-(4-cyano-1-methyl-4-piperidinyl)butanamide . It has a molecular weight of 209.29 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19N3O/c1-3-4-10(15)13-11(9-12)5-7-14(2)8-6-11/h3-8H2,1-2H3,(H,13,15) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved data.Mechanism of Action
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause skin, eye, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
N-(4-cyano-1-methylpiperidin-4-yl)-3-ethylheptanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O/c1-4-6-7-14(5-2)12-15(20)18-16(13-17)8-10-19(3)11-9-16/h14H,4-12H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRJKQMYZAQXED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC(=O)NC1(CCN(CC1)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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